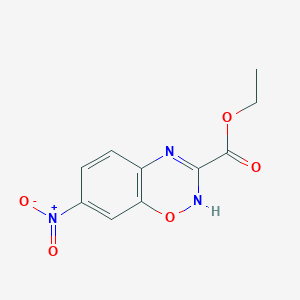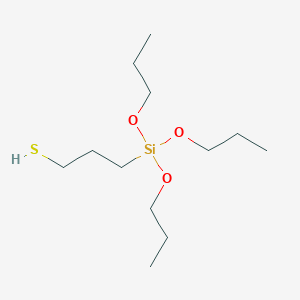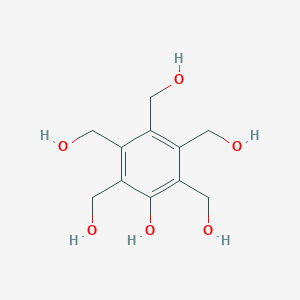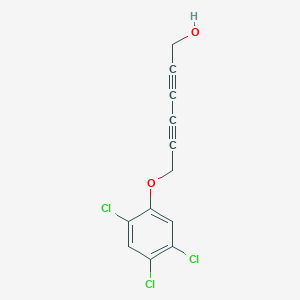
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is a unique organosilicon compound characterized by its two silicon atoms bonded to oxygen and carbon atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane typically involves the reaction of tetramethylsilane with diphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. It can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,6-Tetramethyl-4,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
61152-74-7 |
|---|---|
Fórmula molecular |
C18H24O2Si2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane |
InChI |
InChI=1S/C18H24O2Si2/c1-21(2)19-17(15-11-7-5-8-12-15)18(20-22(21,3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
Clave InChI |
HLXXDRDAPCSEFB-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OC(C(O[Si]1(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)


![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)


![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)




![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

